![molecular formula C9H11ClO3 B4243101 2-[4-chloro-2-(hydroxymethyl)phenoxy]ethanol](/img/structure/B4243101.png)
2-[4-chloro-2-(hydroxymethyl)phenoxy]ethanol
Overview
Description
2-[4-chloro-2-(hydroxymethyl)phenoxy]ethanol is an organic compound that belongs to the class of phenoxy alcohols. This compound is characterized by the presence of a chloro-substituted phenol group linked to an ethanol moiety through an ether bond. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-2-(hydroxymethyl)phenoxy]ethanol typically involves the nucleophilic substitution reaction of 4-chloro-2-(hydroxymethyl)phenol with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process can be summarized as follows:
- Dissolve 4-chloro-2-(hydroxymethyl)phenol in a suitable solvent such as ethanol.
- Add sodium hydroxide to the solution to create a basic environment.
- Introduce ethylene oxide to the reaction mixture and allow the reaction to proceed at a controlled temperature, typically around 50-60°C.
- After the reaction is complete, neutralize the mixture with an acid, such as hydrochloric acid, and isolate the product by filtration or extraction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-2-(hydroxymethyl)phenoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a phenoxyethanol derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) are employed under basic conditions.
Major Products Formed
Oxidation: 2-[4-chloro-2-(carboxymethyl)phenoxy]ethanol
Reduction: 2-[4-hydroxy-2-(hydroxymethyl)phenoxy]ethanol
Substitution: 2-[4-amino-2-(hydroxymethyl)phenoxy]ethanol or 2-[4-mercapto-2-(hydroxymethyl)phenoxy]ethanol
Scientific Research Applications
2-[4-chloro-2-(hydroxymethyl)phenoxy]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Mechanism of Action
The mechanism of action of 2-[4-chloro-2-(hydroxymethyl)phenoxy]ethanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of oxidative stress and inflammatory responses .
Comparison with Similar Compounds
2-[4-chloro-2-(hydroxymethyl)phenoxy]ethanol can be compared with other similar compounds, such as:
2-[4-chloro-2-(hydroxymethyl)phenoxy]propanoic acid: This compound has a similar structure but contains a propanoic acid group instead of an ethanol moiety.
4-chloro-2-(hydroxymethyl)phenol: This is a precursor in the synthesis of this compound and has its own set of applications in the chemical industry.
2-[4-chloro-2-(hydroxymethyl)phenoxy]butanoic acid: Similar to the propanoic acid derivative, this compound contains a butanoic acid group and is used in agricultural applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
2-[4-chloro-2-(hydroxymethyl)phenoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c10-8-1-2-9(13-4-3-11)7(5-8)6-12/h1-2,5,11-12H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNHMAIJJOJHPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


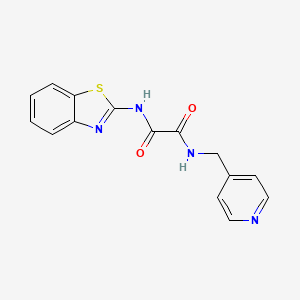
![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-ethyl-4-fluorobenzenesulfonamide](/img/structure/B4243030.png)
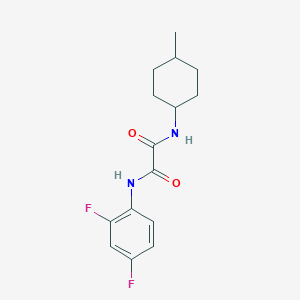
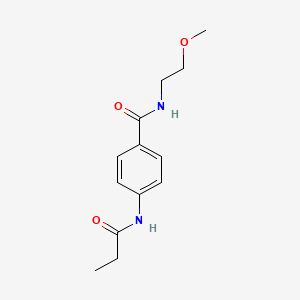
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B4243048.png)
![N~1~-(4-Ethylphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B4243049.png)
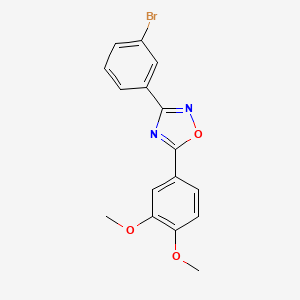
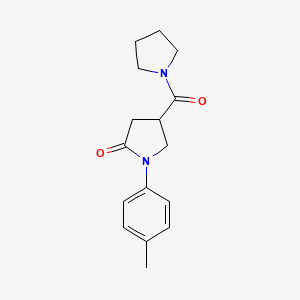
![1-(2-Fluorophenyl)-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B4243067.png)
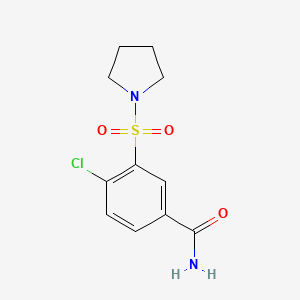
![2-methyl-5-(2-methylbenzyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B4243085.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)nicotinamide](/img/structure/B4243088.png)

![2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B4243096.png)
